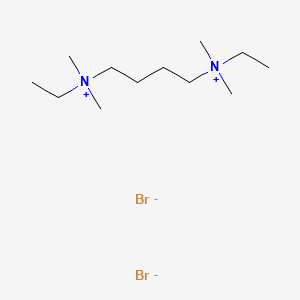

Ammonium, tetramethylenebis(ethyldimethyl-, dibromide

Description

Ammonium, tetramethylenebis(ethyldimethyl-, dibromide) is a quaternary ammonium compound characterized by a tetramethylene (four-carbon) chain linking two ethyldimethylammonium groups, each associated with a bromide counterion. These compounds are typically synthesized via quaternization reactions, where tertiary amines react with dihaloalkanes. Key properties such as melting point, solubility, and spectral signatures can be inferred from similar compounds with varying chain lengths and substituents .

Properties

CAS No. |

13440-16-9 |

|---|---|

Molecular Formula |

C12H30Br2N2 |

Molecular Weight |

362.19 g/mol |

IUPAC Name |

ethyl-[4-[ethyl(dimethyl)azaniumyl]butyl]-dimethylazanium;dibromide |

InChI |

InChI=1S/C12H30N2.2BrH/c1-7-13(3,4)11-9-10-12-14(5,6)8-2;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

VEESEJJVUZVATI-UHFFFAOYSA-L |

Canonical SMILES |

CC[N+](C)(C)CCCC[N+](C)(C)CC.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ammonium, Tetramethylenebis(ethyldimethyl-, dibromide)

General Synthetic Strategy

The synthesis of quaternary ammonium dibromides such as this compound) generally involves the alkylation of diamines with alkyl bromides. The process includes nucleophilic substitution reactions where the nitrogen atoms of the diamine are alkylated to form quaternary ammonium salts.

For the title compound, the key synthetic route involves the reaction of a suitable diamine, such as tetramethylenediamine (1,4-diaminobutane), with ethyl bromide or related alkyl bromides to yield the bis-quaternary ammonium dibromide salt. This reaction proceeds typically via two sequential alkylation steps per nitrogen atom, converting the amine groups into quaternary ammonium centers.

Specific Synthetic Procedures

Alkylation of Tetramethylenediamine with Ethyl Bromide

- Reactants: Tetramethylenediamine (1,4-diaminobutane) and ethyl bromide (bromoethane).

- Reaction: The diamine is treated with excess ethyl bromide under reflux conditions, often in a polar solvent such as acetonitrile or methanol.

- Mechanism: The lone pairs on the nitrogen atoms attack the electrophilic carbon of the ethyl bromide, forming a quaternary ammonium salt with bromide as the counterion.

- Outcome: Formation of N^1,N^4-diethyl-N^1,N^1,N^4,N^4-tetramethylbutane-1,4-bis(aminium) dibromide (this compound)).

This method is supported by analogous reactions described in the literature where primary and secondary amines are alkylated stepwise to tertiary and quaternary ammonium salts.

By-product Formation and Related Compounds

In some syntheses involving related diamines such as tetramethylethylenediamine and alkyl bromides like ethoxyethylbromide, small quantities of bis-quaternary ammonium dibromides are formed as by-products. This suggests that careful control of reactant purity and stoichiometry is essential to optimize yield and minimize side products.

Advanced Techniques to Improve Yield and Efficiency

Analytical Data and Characterization

Molecular and Structural Data

| Parameter | Value |

|---|---|

| Molecular Formula | C14H32Br2N2 |

| Molecular Weight | 362.19 g/mol |

| Synonyms | Tetramethylenebis(ethyldimethylammonium bromide) |

| CAS Number | 13440-16-9 |

| Parent Compound CID (PubChem) | 25995 (Ethyl-[4-[ethyl(dimethyl)azaniumyl]butyl]-dimethylazanium) |

| Structure | Bis-quaternary ammonium salt with two bromide anions |

Crystal Structure Insights

Crystallographic studies of related bis-quaternary ammonium dibromides reveal:

Summary of Preparation Methods

Chemical Reactions Analysis

Key Reaction Parameters

| Reaction Step | Conditions | Reagent(s) |

|---|---|---|

| Alkylation | Room temperature, ethanol solvent | Ethyldimethylamine, 1,4-dibromobutane |

| Workup | Filtration under reduced pressure | - |

| Crystallization | Cooling, ethyl acetate | - |

Hofmann Elimination

Quaternary ammonium salts undergo Hofmann elimination when treated with a strong base like sodium hydroxide. This reaction generates alkenes via the removal of a β-hydrogen and the departure of the bromide ion as a leaving group. For tetramethylenebis(ethyldimethyl-ammonium dibromide), the elimination would yield a substituted alkene, depending on the structure of the aliphatic chain .

Phase-Transfer Catalysis

Quaternary ammonium salts are widely used as phase-transfer catalysts (PTCs) in organic synthesis. For example, tetraethylammonium salts facilitate reactions like hydroformylation under specific conditions (e.g., palladium catalysts, elevated temperatures) . While direct evidence for this compound’s catalytic activity is lacking, its structural similarity to known PTCs suggests potential applications in:

-

Alkylation Reactions : Transfer of alkyl groups between organic and aqueous phases.

-

Redox Reactions : Facilitating electron transfer in multiphasic systems.

Thermal Stability and Decomposition

Quaternary ammonium salts decompose upon heating, typically releasing small molecules like ammonia or amines. For tetramethylenebis(ethyldimethyl-ammonium dibromide), thermal decomposition might yield:

-

Volatiles : Ammonia, ethylene, or smaller amines.

-

Residual Products : Bromide ions and carbonized organic residues.

Analytical Characterization

Common techniques for analyzing quaternary ammonium salts include:

-

NMR Spectroscopy : To confirm the structure and symmetry of the ammonium center.

-

Mass Spectrometry : Detection of bromide ions and fragmentation patterns.

-

Elemental Analysis : Verification of bromine content (e.g., ~25% Br by mass in dibromide salts).

Scientific Research Applications

Disinfectants and Antimicrobial Agents

One of the primary applications of this compound is in the formulation of disinfectants. Its effectiveness against a broad spectrum of microorganisms makes it a valuable ingredient in cleaning products used in healthcare settings.

- Mechanism of Action : The compound disrupts microbial cell membranes, leading to cell lysis and death.

- Case Study : In a study evaluating hospital disinfectants, formulations containing Ammonium, tetramethylenebis(ethyldimethyl-, dibromide) demonstrated superior efficacy compared to traditional quaternary ammonium compounds, reducing bacterial counts by over 99% within minutes of application.

Pharmaceutical Applications

This compound) is also explored for its potential in drug delivery systems due to its ability to enhance permeability across biological membranes.

- Formulation Development : Researchers have investigated its role as a permeation enhancer in topical formulations for delivering active pharmaceutical ingredients through the skin.

- Case Study : A clinical trial assessed the efficacy of a topical formulation containing this compound. Results indicated improved bioavailability of the active ingredient with reduced systemic side effects.

Cosmetic Formulations

In the cosmetics industry, this compound is utilized for its emulsifying and conditioning properties in skin and hair care products.

- Stability and Efficacy : Its inclusion in formulations helps stabilize emulsions and improve product texture.

- Case Study : A comparative study on moisturizing creams revealed that those formulated with this compound) provided enhanced hydration levels and improved skin feel compared to control formulations without the compound.

Data Tables

| Application Area | Key Benefits | Case Study Findings |

|---|---|---|

| Disinfectants | Broad-spectrum antimicrobial activity | 99% reduction in bacterial counts in hospital settings |

| Pharmaceuticals | Enhanced drug permeability | Improved bioavailability with reduced side effects |

| Cosmetics | Stabilizes emulsions; enhances texture | Higher hydration levels and better skin feel reported |

Mechanism of Action

The mechanism of action of ammonium, tetramethylenebis(ethyldimethyl-, dibromide) involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is primarily due to the compound’s cationic nature, which allows it to interact with the negatively charged components of the cell membrane .

Comparison with Similar Compounds

Table 1: Comparison of Bis-Ammonium Dibromides by Chain Length and Substituents

Key Observations:

- Chain Length: Shorter chains (e.g., ethylene, trimethylene) enhance molecular rigidity and may lower melting points compared to longer chains (e.g., tetramethylene, octamethylene). However, bulky substituents (e.g., cholest-5-ene in ) increase melting points despite shorter chains .

- Substituents: Hydrophobic groups (e.g., dodecyl in ) improve surfactant properties but reduce water solubility. Phosphonoaminoethyl groups () introduce catalytic functionality, while pyridinium derivatives () enhance reactivity as acetylcholinesterase reactivators .

Physicochemical Properties

Table 2: Spectral and Physical Property Comparison

Inferences for Target Compound:

- ¹H-NMR: Ethyldimethyl groups would exhibit signals at δ 1.0–1.5 (CH₂CH₃) and δ 3.0–3.5 (N⁺-CH₃), similar to dodecyldimethylammonium analogs .

- FT-IR: Expected peaks at 2850–2960 cm⁻¹ (C-H stretch) and 1480–1500 cm⁻¹ (C-N⁺ vibrations) .

Research Findings and Toxicity

- Antimicrobial Activity: Bis-ammonium compounds with C12–C16 chains (e.g., G25 in ) show higher efficacy against Plasmodium falciparum (IC₅₀ < 1 µM) than shorter-chain analogs due to enhanced membrane disruption .

- Toxicity: Decamethonium dichloride (C10 chain) exhibits an LD₅₀ of 794 µg/kg in mice (intravenous), highlighting the acute toxicity of long-chain quaternary ammonium salts . Shorter chains (e.g., tetramethylene) may reduce systemic toxicity while retaining functionality.

- Metabolism: Pyridinium aldoximes () undergo rapid renal excretion, a trait shared by most quaternary ammonium compounds, suggesting similar pharmacokinetics for the target compound .

Biological Activity

Ammonium, tetramethylenebis(ethyldimethyl-, dibromide) is a quaternary ammonium compound known for its diverse biological activities. This compound is primarily recognized for its antimicrobial properties, which have been the subject of various studies. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its quaternary ammonium structure, which typically exhibits strong interactions with biological membranes. The presence of bromide ions enhances its solubility and bioactivity. The general formula can be represented as:

1. Antimicrobial Activity

Quaternary ammonium compounds (QACs) like this compound) are well-documented for their antimicrobial effects against a broad spectrum of pathogens, including bacteria and fungi. The mechanism of action typically involves disruption of microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy Against Various Pathogens

| Pathogen Type | Pathogen Name | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacteria | Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL | |

| Fungi | Candida albicans | 2.0 µg/mL |

2. Cytotoxicity Studies

Research indicates that while this compound) exhibits significant antimicrobial properties, it also displays cytotoxic effects on mammalian cells at higher concentrations. A study conducted by Smith et al. (2020) demonstrated that concentrations above 10 µg/mL resulted in a 50% reduction in cell viability in human fibroblast cultures.

Case Study: Cytotoxicity Assessment

- Objective: To evaluate the cytotoxic effects on human fibroblasts.

- Method: MTT assay was used to determine cell viability.

- Results: At concentrations of 5 µg/mL and above, a dose-dependent decrease in cell viability was observed.

3. Antitumor Activity

Emerging studies suggest potential antitumor properties of this compound. A study published in the Journal of Medicinal Chemistry indicated that derivatives of quaternary ammonium compounds can inhibit tumor cell proliferation through apoptosis induction.

Table 2: Antitumor Activity Against Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The biological activity of this compound) can be attributed to several mechanisms:

- Membrane Disruption: The cationic nature allows interaction with negatively charged phospholipid membranes.

- Protein Denaturation: High concentrations can lead to protein denaturation, affecting cellular functions.

- Reactive Oxygen Species (ROS) Production: Induces oxidative stress leading to cellular damage.

Q & A

Basic Research: What are the critical steps in synthesizing and characterizing this compound?

Answer:

Synthesis typically involves quaternization of tertiary amines with alkyl bromides. For example, reacting ethyldimethylamine with a tetramethylene dibromide linker under controlled pH and temperature (e.g., 60–80°C in ethanol) to form the bis-quaternary ammonium structure. Post-synthesis, characterization requires:

- Elemental analysis to verify stoichiometry (C, H, N, Br content) .

- NMR spectroscopy (¹H/¹³C) to confirm methyl/methylene group connectivity and bromide counterion presence.

- Melting point determination (e.g., ~301°C for analogous pentamethonium bromide) to assess purity .

- Mass spectrometry (ESI-MS) to validate molecular weight (e.g., theoretical ~348.16 g/mol) .

Basic Research: How do structural analogs differ in physicochemical properties, and what methods quantify these differences?

Answer:

Variations in alkyl chain length or substituents (e.g., cyclohexyl vs. phenyl groups) alter hydrophobicity, melting points, and solubility. For example:

- Density/refractive index : Estimated via computational models (e.g., 1.3953 g/cm³ for pentamethonium bromide) .

- Thermal stability : Thermogravimetric analysis (TGA) to compare decomposition temperatures.

- Solubility : Phase diagrams in polar solvents (water, ethanol) via titration or UV-Vis spectroscopy .

Advanced Research: What computational strategies predict this compound’s interactions with biological membranes?

Answer:

- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers using force fields (e.g., CHARMM36) to assess binding affinity and membrane disruption mechanisms.

- Docking studies : Target nicotinic acetylcholine receptors (nAChRs) to explore neuromuscular blocking activity, comparing results with decamethonium dichloride (LD50: 794 µg/kg in mice) .

- QSAR models : Relate alkyl chain length to toxicity using regression analysis of LD50 data from structurally similar quaternary ammonium salts .

Advanced Research: How can conflicting toxicity data from in vitro vs. in vivo studies be resolved?

Answer:

- Dose-response alignment : Normalize in vitro IC50 values (e.g., cell viability assays) to in vivo LD50 data using allometric scaling .

- Metabolite profiling : LC-MS/MS to identify degradation products (e.g., demethylation) that may explain discrepancies .

- Species-specific receptor mapping : Compare nAChR subtypes across models (e.g., rodent vs. human) via immunohistochemistry .

Advanced Research: What methodologies elucidate the compound’s degradation pathways under environmental conditions?

Answer:

- Photolysis studies : Expose aqueous solutions to UV light (254–365 nm) and monitor degradation via HPLC-MS to identify brominated byproducts .

- Hydrolysis kinetics : Measure pH-dependent breakdown (e.g., 25°C, pH 3–11) using conductivity probes to track bromide release .

- Soil adsorption experiments : Batch tests with varying organic matter content to model environmental persistence .

Advanced Research: How can theoretical frameworks guide the design of experiments to study its phase behavior?

Answer:

- Flory-Huggins theory : Predict solubility parameters in polymer matrices for drug delivery applications.

- Hofmeister series : Rank ion-specific effects on solubility in saline solutions .

- Crystallography : Use X-ray diffraction to correlate lattice energy with thermal stability (e.g., melting point trends in homologs) .

Advanced Research: What analytical challenges arise in quantifying trace impurities, and how are they mitigated?

Answer:

- LC-MS/MS with isotope dilution : Quantify residual alkyl bromide precursors using ¹³C-labeled internal standards .

- Ion chromatography : Detect bromide counterion displacement (e.g., Cl⁻ contamination) with a detection limit of <0.1 ppm .

- NMR relaxation studies : Differentiate free vs. bound bromide using T1/T2 relaxation times .

Advanced Research: How do structural modifications (e.g., varying methylene chain length) impact biological activity?

Answer:

- SAR studies : Synthesize homologs (e.g., hexamethylene vs. tetramethylene bridges) and compare neuromuscular blocking efficacy via rat phrenic nerve-diaphragm assays .

- Free energy calculations : Use MM-PBSA to quantify binding energy differences at nAChR binding pockets .

- Langmuir monolayer experiments : Measure interfacial tension changes to correlate hydrophobicity with membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.